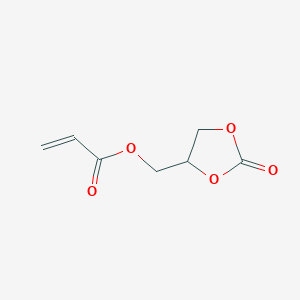

(2-Oxo-1,3-dioxolan-4-yl)methyl Acrylate

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-oxo-1,3-dioxolan-4-yl)methyl prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O5/c1-2-6(8)10-3-5-4-11-7(9)12-5/h2,5H,1,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQYVERIASFLDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC1COC(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593036 | |

| Record name | (2-Oxo-1,3-dioxolan-4-yl)methyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7528-90-7 | |

| Record name | (2-Oxo-1,3-dioxolan-4-yl)methyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7528-90-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Oxo 1,3 Dioxolan 4 Yl Methyl Acrylate

Esterification Routes

Esterification processes involve the formation of an ester by reacting an alcohol with a carboxylic acid or its derivative. In the context of (2-oxo-1,3-dioxolan-4-yl)methyl acrylate (B77674) synthesis, these routes typically utilize glycerol (B35011) carbonate as the alcohol component.

A direct method for synthesizing (2-oxo-1,3-dioxolan-4-yl)methyl acrylate involves the acylation of glycerol carbonate with acryloyl chloride. This reaction is facilitated by the presence of a base, such as triethylamine (B128534) or pyridine, which serves to neutralize the hydrochloric acid formed as a byproduct. The process is typically conducted in a suitable solvent like dichloromethane (B109758) or diethyl ether. To control the exothermic nature of the reaction, acryloyl chloride is often added gradually to a solution of glycerol carbonate and the base at a reduced temperature, commonly between 0 and 5 °C. Following the addition, the mixture is stirred at room temperature to ensure the reaction proceeds to completion. The purification of the final product involves washing steps to remove salts and unreacted starting materials, followed by distillation or chromatography.

An alternative and often more environmentally favorable esterification method is the transesterification of alkyl acrylates, such as methyl acrylate or ethyl acrylate, with glycerol carbonate. This pathway avoids the use of corrosive acyl chlorides and the generation of hydrogen chloride gas. The reaction entails the exchange of the alkyl group of the acrylate ester with the glycerol carbonate molecule. This equilibrium-driven process is typically performed at elevated temperatures and requires a catalyst to achieve a reasonable reaction rate. A crucial aspect of this method is the continuous removal of the alcohol byproduct (e.g., methanol) to shift the equilibrium towards the formation of the desired product.

The efficiency of the transesterification reaction is highly dependent on the catalyst employed. A range of catalysts, including organometallic compounds, bases, and enzymes, have been utilized for this purpose. Organotin compounds like dibutyltin (B87310) dilaurate are effective, as are basic catalysts such as sodium methoxide (B1231860) and potassium carbonate. In recent years, enzymatic catalysis, particularly with lipases like Novozym 435, has emerged as a sustainable option, offering high selectivity under milder reaction conditions.

| Catalyst Type | Examples | Typical Reaction Conditions |

|---|---|---|

| Organometallic | Dibutyltin dilaurate | High temperature (120-150 °C) |

| Basic | Sodium methoxide, Potassium carbonate | Moderate to high temperature (80-120 °C) |

| Enzymatic | Lipases (e.g., Novozym 435) | Mild temperature (40-60 °C) |

A significant challenge during transesterification at elevated temperatures is the potential for premature polymerization of the acrylate monomer. To mitigate this, polymerization inhibitors are commonly introduced into the reaction mixture. Substances such as hydroquinone (B1673460), hydroquinone monomethyl ether (MEHQ), and phenothiazine (B1677639) are effective in this role by scavenging free radicals that initiate polymerization. The concentration of these stabilizers must be carefully optimized to prevent polymerization without impeding the desired transesterification reaction.

Transesterification of Alkyl Acrylates with Glycerol Carbonate

Cycloaddition Reactions

Cycloaddition reactions offer an alternative synthetic route that involves the formation of the cyclic carbonate ring as a key step.

The most notable cycloaddition method for synthesizing this compound is the reaction of glycidyl (B131873) acrylate with carbon dioxide (CO2). This [3+2] cycloaddition process is atom-economical and utilizes CO2, a readily available C1 feedstock. The reaction involves the opening of the epoxide ring of glycidyl acrylate and its subsequent reaction with CO2 to form the five-membered 1,3-dioxolan-2-one ring.

This carbonation is typically conducted under pressure and requires a catalyst to proceed efficiently. A variety of catalytic systems have been investigated, including alkali metal halides, quaternary ammonium (B1175870) salts, and ionic liquids. The yield and rate of the reaction are influenced by parameters such as CO2 pressure, temperature, and the specific catalyst system employed. Binary catalyst systems, which combine a Lewis base with a hydrogen bond donor, have been shown to be particularly effective in enhancing the reaction kinetics.

| Catalyst System | CO2 Pressure (MPa) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Tetrabutylammonium bromide | 1-4 | 100-130 | 85-95 |

| KI/18-crown-6 | 2 | 120 | >90 |

| Ionic Liquid ([Bmim]Br) | 3.5 | 110 | 96 |

Catalytic Systems for Carbon Dioxide Fixation in Monomer Synthesis

The cycloaddition of carbon dioxide (CO₂) to glycidyl methacrylate (B99206) (GMA) is a prominent pathway to synthesize this compound. This reaction is facilitated by several types of catalysts that enhance efficiency and selectivity.

Metal-based catalysts are pivotal in the synthesis of cyclic carbonates from epoxides and CO₂. A notable example is the use of a nanolamellar zinc-cobalt(III) double metal cyanide complex (Zn-Co(III) DMCC) in conjunction with cetyltrimethylammonium bromide (CTAB) as a co-catalyst. This system has been effectively employed in the synthesis of poly((2-Oxo-1,3-dioxolan-4-yl)methyl methacrylate), which involves the initial formation of the this compound monomer via the coupling of GMA and CO₂. researchgate.net The synthesis of the monomer is a key step in this tandem process. researchgate.net

While the Zn-Co(III) DMCC/CTAB system has demonstrated efficacy, detailed research on the specific use of Fe-L1 catalysts for the synthesis of this compound is not extensively documented in the reviewed literature.

Table 1: Performance of Zn-Co(III) DMCC/CTAB Catalyst in GMA/CO₂ Coupling (Illustrative data based on related polymer synthesis)

| Catalyst System | Monomer Conversion | Selectivity to Cyclic Carbonate | Reaction Conditions |

|---|---|---|---|

| Zn-Co(III) DMCC/CTAB | High | High | Moderate temperature and pressure |

This table is illustrative as specific data for the monomer synthesis was not available in the search results.

Quaternary ammonium salts are effective catalysts for the cycloaddition of CO₂ to epoxides, including the synthesis of this compound from GMA. Salts such as tetraoctylammonium chloride (TOAC) and cetyltrimethylammonium bromide (CTAB) have been successfully used. researchgate.net The catalytic activity of these salts is influenced by the nature of the alkyl groups and the counter anion. Generally, longer alkyl chains and more nucleophilic anions enhance the catalytic performance. researchgate.net

For instance, in the synthesis of a terpolymer containing (2-Oxo-1,3-dioxolan-4-yl)methyl methacrylate, cetyltrimethylammonium bromide was used to facilitate the fixation of CO₂ onto the glycidyl methacrylate units of a precursor copolymer, achieving high yields of CO₂ fixation (>90%). researchgate.net This demonstrates the utility of quaternary ammonium salts in promoting the formation of the cyclic carbonate structure.

Table 2: Examples of Quaternary Ammonium Salts in Cyclic Carbonate Synthesis

| Catalyst | Precursor | Product | Key Finding |

|---|---|---|---|

| Tetraoctylammonium chloride (TOAC) | Poly(glycidyl methacrylate) | Poly((2-Oxo-1,3-dioxolan-4-yl)methyl methacrylate) | Effective for the conversion of epoxide groups in a polymer chain. researchgate.net |

| Cetyltrimethylammonium bromide (CTAB) | Poly(MMA-co-GMA) | Poly(MMA-co-GMA-co-(2-oxo-1,3-dioxolan-4-yl)-methyl methacrylate) | High yields of CO₂ fixation achieved in terpolymer synthesis. researchgate.net |

Ionic liquids (ILs), particularly when immobilized on solid supports to create heterogeneous catalysts, offer a green and efficient route for the synthesis of cyclic carbonates. These catalysts are known for their high thermal stability, low volatility, and reusability. Imidazolium-based ionic liquids grafted onto silica (B1680970) have been shown to be effective for the chemical fixation of CO₂ to epoxides.

A sustainable chemo-enzymatic process has been developed for the production of glycerol carbonate methacrylate, which is structurally identical to this compound. This process involves the cycloaddition of CO₂ to glycidyl methacrylate catalyzed by a covalently attached 1-decyl-2-methylimidazolium moiety, known as a Supported Ionic Liquid-Like Phase (SILLP). This solvent-free system operates under mild conditions (60 °C, 1–10 bar) and can achieve up to 100% yield after 6 hours. The catalytic system, including the biocatalyst and the SILLP, can be recovered and reused for multiple cycles without a significant loss in performance.

Derivatization from Related Precursors

Alternative synthetic strategies for this compound and related functional monomers involve the modification of different precursor molecules.

Synthesis from ω-Hexenyl Esters via Epoxidation and Carbon Dioxide Insertion

Information regarding the specific synthesis of this compound from ω-hexenyl esters through epoxidation and subsequent carbon dioxide insertion was not available in the searched literature.

Synthesis of Allyl((2-oxo-1,3-dioxolan-4-yl)methyl) Carbonate as a Functional Monomer

Specific details on the synthesis of allyl((2-oxo-1,3-dioxolan-4-yl)methyl) carbonate as a functional monomer could not be retrieved from the available search results.

Synthesis of Trifluoromethylated Cyclic Carbonate Acrylates

The introduction of trifluoromethyl groups into the structure of this compound can significantly alter the physicochemical properties of the resulting polymers, such as thermal stability, chemical resistance, and optical clarity. The synthesis of trifluoromethylated cyclic carbonate acrylates is not a trivial process and typically involves a multi-step approach. A general and plausible synthetic strategy involves the initial preparation of a trifluoromethyl-substituted cyclic carbonate, followed by its esterification or transesterification to introduce the acrylate moiety.

One of the most effective methods for the synthesis of five-membered cyclic carbonates is the cycloaddition of carbon dioxide (CO₂) to an epoxide ring. academie-sciences.fr This approach can be adapted for the synthesis of trifluoromethylated analogs by starting with a trifluoromethyl-substituted epoxide. For instance, a trifluoromethylated glycidyl ether can be reacted with CO₂ under pressure in the presence of a suitable catalyst to yield the corresponding trifluoromethylated glycerol carbonate.

The subsequent acrylation of the trifluoromethylated cyclic carbonate can be achieved through transesterification. This method is advantageous as it often involves milder reaction conditions compared to direct esterification with acryloyl chloride, which can be prone to side reactions. For example, the trifluoromethylated glycerol carbonate can be transesterified with methyl acrylate in the presence of a metal chelate catalyst, such as zirconium acetylacetonate, to yield the desired trifluoromethylated this compound. google.com The reaction typically proceeds with the elimination of methanol, which can be removed to drive the equilibrium towards the product.

A representative two-step synthesis for a trifluoromethylated analog of this compound is outlined below. The first step involves the synthesis of a trifluoromethyl-substituted cyclic carbonate from a corresponding epoxide. The second step is the transesterification of this intermediate with an acrylate source.

Step 1: Synthesis of a Trifluoromethyl-substituted Cyclic Carbonate

| Reactants | Reagents/Catalyst | Solvent | Temperature | Pressure | Reaction Time | Product |

| Trifluoromethyl-epoxide | CO₂, Lithium bromide | Acetone | 65 °C | 4 bar | 12-24 h | Trifluoromethyl-cyclic carbonate |

Step 2: Synthesis of Trifluoromethylated Cyclic Carbonate Acrylate via Transesterification

| Reactants | Reagents/Catalyst | Solvent | Temperature | Pressure | Reaction Time | Product |

| Trifluoromethyl-cyclic carbonate | Methyl acrylate, Zirconium acetylacetonate | Toluene | 80-100 °C | Atmospheric | 4-8 h | Trifluoromethylated cyclic carbonate acrylate |

Polymerization Mechanisms and Kinetics of 2 Oxo 1,3 Dioxolan 4 Yl Methyl Acrylate and Its Analogs

Free Radical Homopolymerization Studies

Free radical polymerization is a primary method for synthesizing polymers from (2-Oxo-1,3-dioxolan-4-yl)methyl acrylate (B77674) and its analogs. This section delves into the kinetic parameters, reaction conditions, and specific chemical behaviors observed during their homopolymerization. Much of the detailed kinetic research has been conducted on the methacrylate (B99206) analog, (2-Oxo-1,3-dioxolan-4-yl)methyl methacrylate, which serves as a close model for the acrylate version.

Kinetic studies reveal the high reactivity of monomers containing the (2-oxo-1,3-dioxolan-4-yl)methyl group. Research on the methacrylate analog, sometimes referred to as glycerol (B35011) carbonate methacrylate (GCMA), in dimethyl sulfoxide (B87167) (DMSO) has shown its propagation rate constant (kp) to be significantly higher than that of conventional methacrylates. researchgate.net For instance, the kp value for GCMA in DMSO was determined to be 245 × 10⁻³ L mol⁻¹ s⁻¹, which is nearly double the value for methyl methacrylate (MMA) under similar conditions (149 × 10⁻³ L mol⁻¹ s⁻¹). researchgate.net This highlights the monomer's propensity for rapid polymerization.

The resulting homopolymers, such as poly(2-oxo-1,3-dioxolan-4-yl)methyl methacrylate (PDOMMA), exhibit notable thermal properties. These polymers are characterized by high glass transition temperatures (Tg), with reported values ranging from 114°C to 140.4°C. researchgate.netresearchgate.net The ability to produce polymers with tunable number-average molecular weights (Mn), for example, in the range of 12.0 to 132.0 kg mol⁻¹, further underscores the utility of this monomer in controlled polymerization processes. researchgate.net

Table 1: Polymerization Parameters for (2-Oxo-1,3-dioxolan-4-yl)methyl Methacrylate

| Parameter | Value | Conditions/Notes | Reference |

|---|---|---|---|

| Propagation Rate Constant (kp) | 245 × 10⁻³ L mol⁻¹ s⁻¹ | Polymerization in DMSO | researchgate.net |

| Glass Transition Temperature (Tg) | 114°C - 140.4°C | For the homopolymer (PDOMMA) | researchgate.netresearchgate.net |

| Number-Average Molecular Weight (Mn) | 12.0 - 132.0 kg mol⁻¹ | Tunable via polymerization conditions | researchgate.net |

The choice of solvent and reaction conditions plays a critical role in the polymerization of (2-Oxo-1,3-dioxolan-4-yl)methyl acrylate and its analogs. The homopolymers are noted to be soluble in strong polar solvents, which suggests that such solvents are suitable media for achieving homogeneous solution polymerization. researchgate.net The kinetic studies highlighting the high propagation rate for the methacrylate analog were specifically conducted in DMSO, a polar aprotic solvent. researchgate.net Polymerization can be carried out via different techniques, including solution and emulsion polymerization, to produce linear polymers or nanoparticles, respectively. researchgate.netresearchgate.net

Temperature is another crucial factor. While typical free-radical polymerizations are conducted at moderate temperatures (e.g., 45-70°C) with thermal initiators, the polymerization of acrylates at higher temperatures can exhibit different behaviors. nih.gov For instance, at temperatures above 140°C, molecular oxygen can transition from an inhibitor to an initiator for acrylate polymerization, significantly accelerating the reaction. westlake.edu.cn

A distinct feature of the polymerization of this class of monomers is the potential for chain transfer reactions involving the cyclic carbonate ring itself. Investigations have confirmed that such transfer reactions occur during the polymerization of the methacrylate analog. researchgate.net This side reaction can limit the growth of the polymer chain, thereby influencing the final molecular weight of the polymer.

The chain transfer constant to a model cyclic carbonate compound, glycerin carbonate acetate, was determined to be 0.011 during the polymerization of methyl methacrylate. researchgate.net This finding provides quantitative evidence that the five-membered cyclic carbonate moiety is susceptible to acting as a chain transfer agent, a factor that must be considered when aiming for high molecular weight polymers. researchgate.net

Copolymerization Strategies

Copolymerization of this compound and its analogs with conventional vinyl monomers is a key strategy to tailor material properties. This approach allows for the incorporation of the functional cyclic carbonate group into a wide range of polymer backbones.

Monomer reactivity ratios are essential parameters that describe the relative rates at which different monomers add to a growing polymer chain during copolymerization. For the radical copolymerization of methyl methacrylate (M1) with (2-Oxo-1,3-dioxolan-4-yl)methyl methacrylate (M2) in DMSO, the reactivity ratios have been determined. researchgate.net

The reported values are r₁ (MMA) = 0.5 and r₂ (GCMA) = 2.0. researchgate.net These values indicate that a growing polymer chain ending in an MMA radical unit prefers to add a GCMA monomer, as r₁ < 1. Conversely, a chain ending in a GCMA radical unit shows a preference for adding another GCMA monomer, as r₂ > 1. researchgate.net The product of the reactivity ratios (r₁ × r₂ = 0.5 × 2.0 = 1.0) suggests the system follows ideal copolymerization behavior, leading to the formation of a random copolymer whose composition is influenced by the feed ratio and the individual monomer reactivities. researchgate.net

Table 2: Monomer Reactivity Ratios for the Copolymerization of Methyl Methacrylate (M1) and (2-Oxo-1,3-dioxolan-4-yl)methyl Methacrylate (M2)

| Monomer | Reactivity Ratio | Value | Reference |

|---|---|---|---|

| Methyl Methacrylate (r₁) | r₁ | 0.5 | researchgate.net |

| (2-Oxo-1,3-dioxolan-4-yl)methyl Methacrylate (r₂) | r₂ | 2.0 | researchgate.net |

| Product (r₁ × r₂) | r₁ × r₂ | 1.0 | researchgate.net |

Copolymerization with Specialty Monomers (e.g., Fluorinated Monomers, Glycidyl (B131873) Methacrylate)

The copolymerization of this compound (ODMA) and its analogs with specialty monomers opens avenues for creating polymers with tailored properties. The incorporation of monomers such as fluorinated methacrylates and glycidyl methacrylate (GMA) can significantly alter the surface properties, reactivity, and thermal characteristics of the resulting copolymers.

Fluorinated monomers are known for their ability to impart low surface energy, high thermal stability, and chemical resistance to polymers. fluorine1.rucityu.edu.hk Copolymers of glycidyl methacrylate and fluoroalkyl methacrylates have been synthesized to create coatings with reduced surface free energy. nih.gov These copolymers, with a low fluorine content, can achieve surface free energy values between 13 and 25 mN/m, comparable to perfluoroalkyl acrylates. nih.gov The glycidyl groups in these copolymers provide a means for covalent fixation to a substrate surface. nih.gov Given that ODMA can be synthesized from GMA, the copolymerization of ODMA with fluorinated monomers is a promising route to materials that combine the reactive carbonate functionality with hydrophobicity and low surface energy.

Glycidyl methacrylate itself is a highly reactive monomer due to its epoxy group, which can be copolymerized with a variety of monomers to introduce this reactive functionality into the polymer backbone. mdpi.com The copolymerization of GMA with monomers like methyl acrylate has been studied, with monomer reactivity ratios determined to be r1=0.22 (GMA) and r2=0.50 (MA), indicating a tendency towards the formation of a polymer with alternating monomer units. koreascience.kr This suggests that in the copolymerization of ODMA with other acrylic monomers, the distribution of the carbonate functionality along the polymer chain can be influenced by the reactivity ratios of the comonomers.

The properties of copolymers containing ODMA are significantly influenced by the composition and the nature of the comonomer. For instance, an increase in the content of the cyclic carbonate monomer in copolymers has been shown to lead to a higher glass transition temperature, storage modulus, and thermal stability. researchgate.netresearchgate.net

The following table summarizes the types of specialty monomers that have been copolymerized with analogs of this compound and the resulting properties.

| Specialty Monomer | Analog of this compound | Key Properties of the Copolymer |

| Fluoroalkyl methacrylates | Glycidyl Methacrylate | Reduced surface free energy, potential for superhydrophobicity. nih.gov |

| n-Butyl Acrylate | Glycidyl Methacrylate | Formation of hydrophobic copolymers. mdpi.com |

| Poly(ethylene glycol) methyl ether methacrylate | Glycidyl Methacrylate | Formation of amphiphilic copolymers. mdpi.com |

| Methyl Acrylate | Glycidyl Methacrylate | Good alternating arrangements of monomer units. koreascience.kr |

Control over Copolymer Composition and Sequence Distribution

Control over the composition and sequence distribution in the copolymerization of this compound is crucial for tailoring the macroscopic properties of the resulting materials. The arrangement of monomer units along the polymer chain can influence properties such as glass transition temperature, solubility, and reactivity.

In free radical copolymerization, the composition of the copolymer is dictated by the reactivity ratios of the comonomers. For instance, in the copolymerization of glycidyl methacrylate (a precursor to ODMA) with methyl acrylate, the reactivity ratios favor a more alternating structure. koreascience.kr To achieve a specific copolymer composition when the reactivity ratios are not ideal, a semibatch polymerization process can be employed. mdpi.com In this approach, the more reactive monomer is fed into the reactor at a controlled rate to maintain a constant monomer composition in the reaction mixture, leading to a more uniform copolymer composition. mdpi.com

Reversible-deactivation radical polymerization (RDRP) techniques, such as atom transfer radical polymerization (ATRP), offer a higher degree of control over the polymer architecture, including the sequence distribution. mdpi.com These methods allow for the synthesis of block copolymers, gradient copolymers, and other complex structures that are not accessible through conventional free radical polymerization. osti.gov The synthesis of gradient copolymers, where the composition changes gradually along the polymer chain, can be achieved by controlling the monomer feed rates in a semibatch RDRP process. mdpi.com The polymerization solvent can also be used as a tool to control the monomer distribution in certain copolymerization systems. rsc.org

The table below outlines different strategies to control copolymer composition and sequence distribution.

| Strategy | Polymerization Technique | Outcome |

| Controlled monomer feed | Semibatch free radical polymerization | More uniform copolymer composition. mdpi.com |

| Use of RDRP | Atom Transfer Radical Polymerization (ATRP) | Well-defined block, gradient, and other complex copolymer structures. mdpi.comosti.gov |

| Solvent selection | Statistical copolymerization | Control over monomer distribution along the gradient copolymer chain. rsc.org |

Controlled/Living Polymerization Techniques (Applicability and Challenges)

Atom Transfer Radical Polymerization (ATRP) for Structured Polymer Synthesis

Atom Transfer Radical Polymerization (ATRP) is a robust controlled/living radical polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures. ethz.ch The applicability of ATRP to this compound and its analogs is promising, given the successful ATRP of structurally similar monomers like methyl acrylate and methyl methacrylate. cmu.eduwarwick.ac.uk

ATRP operates through a reversible activation and deactivation process, where a transition metal complex (typically copper-based) reversibly transfers a halogen atom between the catalyst and the growing polymer chain. ethz.ch This dynamic equilibrium maintains a low concentration of active radical species, minimizing termination reactions and allowing for controlled chain growth. ethz.ch This level of control is essential for the synthesis of structured polymers such as block copolymers and star polymers containing the cyclic carbonate functionality. mdpi.com

However, challenges in the ATRP of acrylic monomers can arise. The rate of polymerization and the degree of control can be influenced by factors such as the choice of initiator, catalyst, ligand, and solvent. cmu.edu For instance, the polymerization rate in the ATRP of methyl acrylate is dependent on the concentrations of the initiator and the activator, and can be affected by the solubility of the catalyst complex. mdpi.com The presence of functional groups, such as the cyclic carbonate in ODMA, could potentially interact with the catalyst, affecting its activity. Despite these potential challenges, the wealth of knowledge on the ATRP of acrylates and methacrylates provides a strong foundation for developing controlled polymerization protocols for ODMA. researchgate.net

Ring-Opening Metathesis Polymerization (ROMP) Using Glycerol Carbonate Derivatives as Chain-Transfer Agents

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for the synthesis of functional polymers from cyclic olefin monomers. nih.gov While this compound itself is not directly polymerized via ROMP, its derivatives containing a polymerizable olefinic group can be used as chain-transfer agents (CTAs) to introduce the glycerol carbonate functionality into polymers.

Research has demonstrated the successful use of vinyl or acryloyl derivatives of glycerol carbonate as CTAs in the ruthenium-catalyzed ROMP of cyclooctene. rsc.orgrsc.orgresearchgate.net This approach allows for the synthesis of telechelic polyolefins with one or two terminal glycerol carbonate units. rsc.org The process involves a degenerative, reversible, and regioselective exchange of the propagating carbene with the CTA. researchgate.net This catalytic approach to ROMP allows for the use of significantly less ruthenium catalyst compared to traditional living ROMP. nih.gov

The mechanism involves the initial formation of a polymer chain with a terminal glycerol carbonate group and a vinyl end-group, which can then further react to form a polymer with glycerol carbonate groups at both ends. researchgate.net This method provides a versatile route to functionalized polyolefins that can undergo further modification through the reactive carbonate group.

The following table summarizes the key features of using glycerol carbonate derivatives as chain-transfer agents in ROMP.

| Feature | Description |

| Polymerization Technique | Ring-Opening Metathesis Polymerization (ROMP) rsc.orgrsc.org |

| Role of Glycerol Carbonate Derivative | Chain-Transfer Agent (CTA) rsc.orgrsc.orgresearchgate.net |

| Monomer | Cyclooctene derivatives rsc.orgrsc.orgresearchgate.net |

| Catalyst | Ruthenium-based (e.g., Grubbs' 2nd or 3rd generation) nih.govrsc.org |

| Product | Mono- or di-telechelic polyolefins with terminal glycerol carbonate groups rsc.orgrsc.orgresearchgate.net |

| Advantages | Catalytic process, reduced catalyst loading, synthesis of functionalized polyolefins nih.govresearchgate.net |

Strategies for Concurrent Coupling Reaction and Polymerization

A significant advancement in the synthesis of polymers containing the (2-Oxo-1,3-dioxolan-4-yl)methyl moiety is the development of strategies that combine the synthesis of the monomer with its polymerization in a single step. This approach, often referred to as a concurrent or tandem process, offers advantages in terms of process efficiency and reduced purification steps.

One such strategy involves the concurrent coupling of carbon dioxide (CO2) with glycidyl methacrylate (GMA) and the free radical polymerization (FRP) of the in-situ formed this compound. researchgate.netresearchgate.net This process utilizes a catalyst system, such as a zinc-cobalt(III) double metal cyanide complex with a co-catalyst like cetyltrimethylammonium bromide, to facilitate the cycloaddition of CO2 to the epoxy group of GMA. researchgate.netresearchgate.net Simultaneously, the vinyl group of the newly formed cyclic carbonate monomer undergoes free radical polymerization, which can be initiated thermally or with the addition of a radical initiator. researchgate.netresearchgate.net

This concurrent approach has been shown to achieve high conversion of the epoxide and produce poly(2-oxo-1,3-dioxolan-4-yl)methyl methacrylate (PODMA) directly. researchgate.netresearchgate.net Alternatively, a tandem process can be employed where the synthesis of the ODMA monomer is first completed, followed by its polymerization in the same pot, potentially after a simple purification step. researchgate.netresearchgate.net These integrated processes represent a more sustainable and efficient route for the production of polymers with pendant cyclic carbonate groups from CO2 and vinyl epoxides. researchgate.netresearchgate.net

Polymer Structures and Architectures Derived from 2 Oxo 1,3 Dioxolan 4 Yl Methyl Acrylate Monomers

Homopolymer Structures and Linear Architectures

The synthesis of linear homopolymers of (2-Oxo-1,3-dioxolan-4-yl)methyl acrylate (B77674), referred to as poly((2-Oxo-1,3-dioxolan-4-yl)methyl acrylate) (PODMA) or poly(glycerin carbonate methacrylate) (PGCMA), is primarily achieved through free radical polymerization (FRP). This process allows for the creation of polymers where the backbone consists of a carbon chain with pendant cyclic carbonate groups. researchgate.netresearchgate.net The polymerization can be carried out via solution or emulsion techniques, yielding linear polymers or nanoparticles. researchgate.netresearchgate.net

Early research indicated that the homopolymerization of partially purified this compound could lead to crosslinked or insoluble products, highlighting the importance of monomer purity. researchgate.net Transfer reactions involving the cyclic carbonate moiety have also been identified as a potential factor during polymerization. researchgate.netresearchgate.net The resulting homopolymer is characterized by its high polarity due to the presence of the carbonate groups. researchgate.net The glass transition temperature (Tg) of the homopolymer has been reported to be in the range of 114 °C to 134 °C. researchgate.net

An alternative route to obtaining this homopolymer structure involves the post-polymerization modification of poly(glycidyl methacrylate) (PGMA). In this method, PGMA is first synthesized and then its pendant epoxide groups are converted into cyclic carbonate groups through a reaction with carbon dioxide, often catalyzed by salts like tetraoctylammonium chloride. researchgate.net

Copolymer Architectures and Microstructures

Copolymerization significantly broadens the range of properties and applications for polymers derived from this compound. By incorporating other monomers, specific thermal, mechanical, and chemical properties can be precisely engineered.

Random Copolymers

Random copolymers are readily synthesized by the free radical copolymerization of this compound with various other vinyl monomers, such as methyl methacrylate (B99206) (MMA), butyl acrylate (BA), and acrylonitrile. researchgate.netresearchgate.net The resulting polymer chains have a random distribution of the monomer units along the backbone. These copolymers are often characterized using spectroscopic methods like ¹H NMR and FTIR to confirm their composition. researchgate.net

The incorporation of the cyclic carbonate monomer has a significant impact on the copolymer's properties. Research shows that an increase in the this compound content leads to a higher glass transition temperature (Tg), increased storage modulus, and improved thermal stability. researchgate.netresearchgate.net This is attributed to the polar and rigid nature of the cyclic carbonate group.

The reactivity of this compound (also referred to as GCMA) in copolymerization has been studied. For the copolymerization with methyl methacrylate (MMA) in dimethyl sulfoxide (B87167) (DMSO), the reactivity ratios were determined, indicating that GCMA is more reactive than MMA in this system. researchgate.net

| Monomer 1 (M₁) | Monomer 2 (M₂) | Reactivity Ratio (r₁) | Reactivity Ratio (r₂) | Reference |

|---|---|---|---|---|

| GCMA | MMA | 2.0 | 0.5 | researchgate.net |

Block Copolymers and Gradient Copolymers

Block and gradient copolymers represent more complex architectures where the monomer sequence is controlled. Block copolymers consist of long sequences, or "blocks," of one monomer followed by a block of another. Gradient copolymers feature a gradual change in composition along the polymer chain.

The synthesis of such controlled architectures typically requires living polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. While these methods are well-established for common monomers like acrylates and methacrylates, specific examples detailing the synthesis of block or gradient copolymers containing this compound are not extensively reported in the literature. Theoretically, this monomer could be incorporated into block or gradient structures by sequential monomer addition using a suitable controlled radical polymerization technique. This would allow for the creation of novel amphiphilic or functional materials that combine the properties of a PODMA block with other polymer segments.

Graft Copolymers and Macromonomer Integration

Graft copolymers consist of a main polymer backbone with polymeric side chains, or "grafts," of a different composition. These structures can be synthesized through three main strategies: "grafting-from," "grafting-to," and the "grafting-through" (or macromonomer) method.

Grafting-from : A polymer backbone containing initiator sites is used to initiate the polymerization of a second monomer, growing the grafts from the backbone. A poly(this compound-co-2-hydroxyethyl acrylate) copolymer could potentially be modified to create initiator sites for grafting other monomers.

Grafting-to : Pre-synthesized polymer chains with reactive end-groups are attached to a polymer backbone with complementary functional groups. The pendant cyclic carbonate groups on PODMA could serve as reactive sites for grafting amine-terminated polymers.

Grafting-through : This method involves the copolymerization of a conventional monomer with a macromonomer (a polymer chain with a polymerizable end-group). This compound could theoretically be used to synthesize a macromonomer, which could then be copolymerized with other monomers to form a graft copolymer with PODMA side chains.

Despite these theoretical possibilities, specific, well-documented examples of graft copolymers derived from this compound are not prevalent in published research.

Telechelic Polymers and End-Group Functionalization

Telechelic polymers are macromolecules that possess reactive functional groups at their chain ends. These polymers are valuable as building blocks for creating more complex structures like block copolymers, chain-extended polymers, and networks.

The synthesis of telechelic polymers often involves the use of functional initiators or terminating agents in controlled polymerization processes. For instance, a telechelic PODMA could theoretically be synthesized using a difunctional initiator in a controlled radical polymerization. The resulting polymer would have initiator fragments at both ends, which could be used for further reactions. Alternatively, end-group transformation reactions could be performed on a polymer synthesized via other means. As with other advanced architectures, the synthesis of telechelic polymers specifically based on this compound is an area with limited specific examples in the scientific literature.

Crosslinked Networks and Thermosetting Systems

One of the most significant applications of polymers derived from this compound is in the formation of crosslinked networks and thermosetting systems. The pendant five-membered cyclic carbonate group is highly reactive towards primary amines, undergoing a ring-opening reaction to form a β-hydroxyurethane linkage. researchgate.net This reaction is particularly valuable as it provides a non-isocyanate route to polyurethanes (NIPUs). researchgate.net

Polymers containing this compound units can be effectively crosslinked using multifunctional amines, such as diamines or triamines (e.g., tris(2-aminoethyl)amine), to form a durable thermoset network. prepchem.com The curing process is typically carried out with moderate heat (e.g., 80 °C) and results in a highly cross-linked material. prepchem.com

These thermosetting systems are of great interest for applications in coatings and adhesives. google.com The resulting crosslinked polyurethane films exhibit excellent solvent resistance, good gloss, and high hardness. prepchem.com The mechanical and thermal properties of the final network can be tuned by adjusting the copolymer composition, specifically the concentration of the cyclic carbonate monomer, which dictates the crosslink density. researchgate.net For instance, in terpolymers of this compound, methyl methacrylate, and butyl acrylate, increasing the carbonate content leads to improved mechanical properties in both cured and uncured films. researchgate.net

| Property | Observation | Reference |

|---|---|---|

| Crosslinking Chemistry | Reaction of cyclic carbonate with primary amines to form β-hydroxyurethane linkages. | researchgate.netprepchem.com |

| Curing Conditions | Typically cured with multifunctional amines at elevated temperatures (e.g., 80°C). | prepchem.com |

| Effect of Carbonate Content | Increasing carbonate content improves mechanical properties and crosslink density. | researchgate.netresearchgate.net |

| Key Application | Non-isocyanate polyurethane (NIPU) coatings and thermosets. | prepchem.comgoogle.com |

Post Polymerization Functionalization of Cyclic Carbonate Groups

Aminolysis Reactions for Hydroxyurethane Formation

The reaction between the cyclic carbonate groups and amines, known as aminolysis, is a primary route to synthesizing PHUs. This process is a significant alternative to traditional polyurethane synthesis, which involves the use of hazardous isocyanates. digitellinc.comnih.gov The aminolysis of the five-membered cyclic carbonate proceeds via a ring-opening mechanism, resulting in a polymer chain decorated with both hydroxyl and urethane (B1682113) functionalities. nih.gov

When the monomer unit contains a reactive site in addition to the cyclic carbonate, such as an acrylate (B77674) group, a competition between different reaction pathways can occur. Specifically, the reaction with an amine can proceed via aminolysis of the cyclic carbonate or through an Aza-Michael addition to the acrylate double bond. rsc.orgresearchgate.net

Research on glycerol (B35011) carbonate acrylate, a structurally similar compound, has shown that the Aza-Michael addition is a very fast reaction, often occurring preferentially before the aminolysis of the cyclic carbonate. rsc.org The reaction pathway can be monitored using techniques like FTIR spectroscopy by observing the disappearance of the characteristic peaks for the alkene and the cyclic carbonate functions. researchgate.net The Aza-Michael reaction leads to the formation of a carbon-nitrogen bond, enriching the molecule with an amine function, which can then be further reacted. rsc.org This competition is a critical factor in controlling the final structure of the functionalized polymer.

The kinetics of cyclic carbonate aminolysis have been described as a second-order reaction in aprotic solvents, with the rate being dependent on the solvent's nature. abo.fi Studies have shown that the initial concentration of the amine significantly affects the reaction rate. nih.govcore.ac.uk

The polyaddition of bis(cyclic carbonate)s with diamines is a well-established method for synthesizing NIPUs, which are also known as poly(hydroxyurethane)s (PHUs) due to the presence of hydroxyl groups along the polymer backbone. nih.govmdpi.comdigitellinc.com This approach avoids the use of toxic isocyanates and phosgene, making it a greener alternative for polyurethane production. mtak.huemich.edu The resulting PHUs often exhibit enhanced properties such as better adhesion and chemical resistance due to the presence of the hydroxyl groups, which can form hydrogen bonds. mdpi.comresearchgate.net

The ring-opening of the five-membered cyclic carbonate by a primary amine can lead to the formation of two isomeric hydroxyurethane structures: a primary alcohol or a secondary alcohol. nih.govmdpi.com Spectroscopic methods like NMR can be used to determine the ratio of primary to secondary hydroxyl groups in the synthesized PHUs. mdpi.com The synthesis can be carried out in solution or in bulk, and in some cases, without the need for a catalyst. mtak.hunii.ac.jp

Table 1: Examples of Diamines Used in the Synthesis of PHUs from Bis-Cyclic Carbonates

| Diamine | Resulting Polymer Properties | Reference |

|---|---|---|

| Ethylenediamine | Forms PHU coatings. | nih.gov |

| Hexamethylenediamine | Used in catalyst-free synthesis. | nih.govmtak.hu |

| Isophorone diamine | Yields NIPU-polyols for thermosets. | nih.gov |

This table is interactive and can be sorted by column.

The efficiency and rate of the aminolysis reaction are significantly influenced by several factors, including the structure of the amine and the reaction conditions. The reactivity of different diamine structures in polyaddition with bis(cyclic carbonate)s has been observed to follow the order: multi-functional amine > linear amine > cyclic amine. researchgate.net

Recent studies have highlighted that β-hydroxylamines exhibit a significantly higher reactivity towards cyclic carbonates compared to classical alkylamines. digitellinc.comrsc.orgresearchgate.net This enhanced reactivity is attributed to the presence of the β-hydroxyl group, which can participate in the reaction mechanism. rsc.org This finding opens up possibilities for synthesizing PHUs under milder conditions, such as at room temperature and in bulk. researchgate.net

Reaction conditions such as temperature, solvent, and the presence of a catalyst also play a crucial role. researchgate.net While the reaction can proceed without a catalyst, certain catalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been shown to significantly accelerate the aminolysis of five-membered cyclic carbonates, allowing for near-complete conversion at room temperature in a short time. nii.ac.jp The choice of solvent is also critical; protic solvents can improve the reactivity of cyclic carbonates by mitigating the formation of hydrogen bonds that can limit the diffusion of reactants. rsc.org

Table 2: Effect of Reaction Parameters on Aminolysis of Cyclic Carbonates

| Parameter | Effect on Reaction | Reference |

|---|---|---|

| Amine Structure | Reactivity varies (β-hydroxyamines are more reactive). | researchgate.netrsc.org |

| Temperature | Higher temperatures can increase the reaction rate but may lead to side reactions. | abo.finih.gov |

| Catalyst | Organocatalysts like TBD can significantly increase reaction rates. | researchgate.netnii.ac.jp |

This table is interactive and can be sorted by column.

Reactions with Other Nucleophiles (e.g., Alcohols, Thiols, Carboxylic Acids)

While aminolysis is the most studied reaction, the pendant cyclic carbonate groups can also react with other nucleophiles. Post-polymerization modification of polymers containing reactive groups like epoxides (a precursor to cyclic carbonates) has been extensively reviewed, with reactions involving thiols and carboxylic acids being prominent. rsc.orgscispace.com

The reaction of polythiols with compounds containing cyclic carbonate groups is a viable route for creating crosslinked networks. nih.gov The thiol-epoxy reaction, a precursor reaction, is a well-established method for polymer functionalization. rsc.org Similarly, carboxylic acids can react with the cyclic carbonate group, although this is less common than aminolysis. The direct conversion of carboxylic acids to thiols has been achieved through photocatalysis, showcasing the diverse reactivity of these functional groups which could potentially be applied to polymer backbones. nih.gov The reaction of alcohols with cyclic carbonates can lead to transcarbonation, a method used in the synthesis of new cyclic carbonate monomers. mtak.hu

Strategies for Introducing Diverse Functionalities onto Polymer Backbones

Post-polymerization modification is a powerful strategy for introducing a wide range of functionalities onto a polymer backbone. researchgate.net For polymers derived from (2-Oxo-1,3-dioxolan-4-yl)methyl Acrylate, the primary strategy involves the ring-opening of the cyclic carbonate group.

One effective strategy is to use functional amines in the aminolysis reaction. By selecting amines that contain other desired functional groups (e.g., hydrophilic, hydrophobic, or ionically charged groups), these functionalities can be directly incorporated into the polymer structure. sci-hub.se

Another approach involves a two-step modification. First, the cyclic carbonate is opened with a simple nucleophile, such as an amine, to generate a hydroxyl group. This newly formed hydroxyl group can then be used as a handle for further reactions, such as esterification or etherification, to introduce a second layer of functionality. rsc.org This sequential modification allows for the creation of multifunctional polymers with complex architectures.

Furthermore, by combining different nucleophiles in the reaction mixture, it is possible to create copolymers with a random distribution of different functional groups along the backbone. The relative reactivity of the nucleophiles towards the cyclic carbonate will determine the final composition of the functionalized polymer. This approach allows for the fine-tuning of the polymer's properties for specific applications. mdpi.com

Advanced Polymeric Materials and Applications Via 2 Oxo 1,3 Dioxolan 4 Yl Methyl Acrylate

Polymers for Electrolyte Supports and Ionic Conductivity

Solid polymer electrolytes (SPEs) are a critical component in the development of safer, next-generation lithium-ion batteries. They offer improved safety and mechanical stability over traditional liquid electrolytes. Polymers derived from ODMA are promising candidates for SPEs due to the inherent properties of the cyclic carbonate moiety.

Blends of Poly((2-Oxo-1,3-dioxolan-4-yl)methyl Acrylate) with Lithium Salts

Homopolymers of ODMA and its acrylate (B77674) analogue, this compound (PDOA), can be blended with lithium salts, such as lithium bis(trifluoromethane)sulfonimide (LiTFSI), to create ion-conducting materials. acs.org The resulting polymer-salt blends form a solid solution where the polymer matrix acts as a host for the lithium salt, facilitating the movement of lithium ions. Research has demonstrated that these blends exhibit significant lithium-ion conductivity. For instance, blends of PDOA with LiTFSI have shown conductivities of 3.7 × 10⁻⁶ S/cm at 40°C. acs.org The conductivity can be further enhanced by the addition of small amounts of plasticizers like propylene (B89431) carbonate, reaching values as high as 1.8 × 10⁻³ S/cm at 40°C for PDOA blends. acs.org The physical state of these highly conductive blends is often a honey-like consistency. acs.org

Table 1: Ionic Conductivity of Various Polymer Electrolytes

| Polymer System | Salt | Temperature (°C) | Ionic Conductivity (S/cm) | Reference |

|---|---|---|---|---|

| PDOA | LiTFSI | 40 | 3.7 x 10⁻⁶ | acs.org |

| PDOA + PC (equimolar) | LiTFSI | 40 | 1.8 x 10⁻³ | acs.org |

| PDOBMA + PC (equimolar) | LiTFSI | 40 | 5.1 x 10⁻⁴ | acs.org |

| Polycarbonate/Polyether (82/18 linear/cyclic) | LiTFSI (30 wt%) | 25 | 5.6 x 10⁻⁵ | acs.org |

| Polycarbonate/Polyether (82/18 linear/cyclic) | LiTFSI (30 wt%) | 60 | 7.9 x 10⁻⁴ | acs.org |

PDOA: Poly(this compound), PDOBMA: Poly((2-Oxo-1,3-dioxolan-4-yl)butyl methacrylate), PC: Propylene Carbonate, LiTFSI: Lithium bis(trifluoromethane)sulfonimide.

Role of Cyclic Carbonate Moiety in Ion Solvation and Transport Mechanisms

The effectiveness of poly(ODMA) as a polymer electrolyte is largely due to the pendant cyclic carbonate group. This moiety is structurally similar to propylene carbonate, a common high-polarity solvent used in lithium-ion battery electrolytes. acs.org The high polarity and the presence of oxygen atoms in the carbonate group allow it to effectively solvate lithium cations (Li⁺), promoting the dissociation of the lithium salt. specificpolymers.com This process is crucial for generating mobile charge carriers.

Spectroscopic studies have shown that cations in carbonate-based electrolytes have a preference for a solvation shell rich in cyclic carbonates over linear ones. rsc.orgnih.gov Once solvated, the transport of lithium ions through the polymer matrix is closely linked to the segmental motion of the polymer chains. The movement and relaxation of the polymer backbone facilitate the hopping of Li⁺ ions from one coordinating carbonate group to another, enabling ionic conduction. mdpi.com The inclusion of cyclic carbonate units within a polymer backbone has been shown to increase ionic conductivity compared to polymers with only linear carbonate linkages. acs.orgresearchgate.net This is attributed to the cyclic carbonate's ability to effectively dissociate the lithium salt and participate in the solvation of the lithium cation. researchgate.net

Crosslinkers and Curable Polymeric Systems

The dual functionality of ODMA makes it a valuable component in the formulation of crosslinked and curable polymer systems, finding use in coatings, adhesives, and advanced photoreactive materials.

Development of Thermosetting Coatings

Polymers and oligomers containing the cyclic carbonate functionality of ODMA are used to create thermosetting coatings. google.com The primary crosslinking mechanism involves the reaction between the cyclic carbonate ring and polyamines. This reaction forms strong, durable β-hydroxyurethane linkages, creating a robust, crosslinked polymer network. This chemistry is particularly advantageous as it is not sensitive to moisture, unlike conventional polyurethane systems. The resulting polyhydroxyurethane coatings exhibit excellent mechanical properties and chemical resistance, making them suitable for a variety of protective applications. researchgate.net

UV-Curable Systems and Photoreactive Materials

The acrylate group in this compound allows it to be readily incorporated into ultraviolet (UV)-curable systems. Through a process called photopolymerization, the acrylate double bonds react in the presence of a photoinitiator and UV light to rapidly form a highly crosslinked polymer network. This solvent-free and energy-efficient process is widely used for coatings, inks, and adhesives. Polymers based on ODMA can be formulated into UV-curable resins that produce materials with specific properties. Research has shown that polymers containing ODMA units can exhibit excellent UV absorption in certain wavelength ranges, making them potentially useful as wavelength-specific UV-absorbing materials. researchgate.net

Non-Isocyanate Crosslinking Reactions

A significant advantage of using monomers like ODMA is the ability to formulate non-isocyanate polyurethanes (NIPUs). researchgate.net Traditional polyurethane synthesis involves the use of highly toxic and moisture-sensitive isocyanates. researchgate.net The cyclic carbonate group provides a safer and more environmentally friendly alternative.

The key reaction is the aminolysis of the five-membered cyclic carbonate ring. When a polymer containing these rings is reacted with a primary amine, the ring opens to form a β-hydroxyurethane linkage. researchgate.net This reaction avoids the use of isocyanates entirely. NIPUs based on this chemistry are gaining significant attention for applications in coatings, adhesives, and composites due to their enhanced safety profile and desirable properties, such as improved hydrolytic stability. researchgate.netresearchgate.net

Table 2: Comparison of Isocyanate and Non-Isocyanate Polyurethane Systems

| Feature | Conventional Polyurethane (Isocyanate-based) | Non-Isocyanate Polyurethane (NIPU) |

|---|---|---|

| Primary Reactants | Polyol + Polyisocyanate | Poly(cyclic carbonate) + Polyamine |

| Linkage Formed | Urethane (B1682113) | β-Hydroxyurethane |

| Toxicity Concern | High (due to isocyanates) | Low |

| Moisture Sensitivity | High (isocyanate reacts with water) | Low |

| Byproducts | None (in ideal reaction) | None |

| Key Advantage | Fast curing, versatile properties | Enhanced safety, moisture tolerant |

Precursors for Polyurethane Acrylate Copolymers (Non-Isocyanate Routes)

The traditional synthesis of polyurethanes involves the use of isocyanates, which are highly reactive and pose significant health and environmental risks. This compound provides a safer, non-isocyanate route to polyurethanes (NIPUs). The cyclic carbonate group on the monomer can react with primary amines in a ring-opening reaction to form hydroxyurethane linkages. This reaction is the foundation for creating cross-linked polyurethane networks without the need for isocyanates. researchgate.netresearchgate.net

A notable application of this chemistry is the synthesis of aqueous non-isocyanate polyurethanes. In this process, an emulsion polymerization of this compound (often abbreviated as DOMA) with other acrylic monomers is first performed to create a cyclic carbonate-functional latex. This latex is then cured at room temperature by adding a multifunctional amine, such as diethylenetriamine, which crosslinks the polymer chains by reacting with the cyclic carbonate groups. This method is not only safer but also allows for the formation of water-based coatings and adhesives.

The properties of the resulting NIPU films can be tailored by adjusting the formulation of the initial emulsion. For instance, the concentration of DOMA, the type and amount of other acrylic monomers, and the choice of emulsifiers and initiators all play a crucial role in the final characteristics of the polymer network.

| Parameter | Condition/Value | Effect on NIPU Properties |

|---|---|---|

| DOMA Concentration | 13.3% of total monomers | Optimal concentration for balancing hydrophilicity and water absorption. |

| Curing Agent | Diethylenetriamine | Enables room temperature curing of the cyclic carbonate emulsion. |

| Polymerization Temperature | 78°C | Optimal temperature for the initial emulsion polymerization. |

| Resulting Polymer Structure | Cross-linked polyhydroxyurethane | The reaction of the cyclic carbonate with the amine forms β-hydroxyurethane groups. |

Functional Polymers for Surface Modification and Interface Control

The chemical structure of poly(this compound) imparts unique properties to surfaces and interfaces. The presence of the polar five-membered cyclic carbonate group contributes to the high polarity of the polymer. researchgate.net This polarity can enhance the adhesion of coatings to various substrates. diva-portal.org

Furthermore, in the context of non-isocyanate polyurethane coatings, the ring-opening reaction of the cyclic carbonate with amines generates hydroxyl groups. These hydroxyl groups can form hydrogen bonds, which can significantly improve the adhesive properties of the resulting coating on different surfaces. The ability to form these strong intermolecular interactions is a key factor in controlling the interfacial properties of the polymer.

| Polymer | Functional Group | Expected Impact on Surface Properties |

|---|---|---|

| Poly(this compound) | Cyclic Carbonate | Increased polarity and surface energy, leading to enhanced adhesion and hydrophilicity. researchgate.netdiva-portal.org |

| Non-Isocyanate Polyurethane (from the above) | Hydroxyl Groups | Formation of hydrogen bonds, further improving adhesion. |

| Polymethyl Methacrylate (B99206) (for comparison) | Ester Group | Lower polarity compared to the cyclic carbonate functionalized polymer. nih.gov |

Development of Biodegradable Polymer Networks

The incorporation of hydrolytically unstable linkages into a polymer backbone is a common strategy for designing biodegradable materials. The structure of this compound contains both an ester group and a carbonate group, both of which are potentially susceptible to hydrolysis. This suggests that polymers derived from this monomer could be designed to be biodegradable.

Research into the degradation of polymers with similar structures supports this hypothesis. For instance, polymers containing 1,3-dioxolane (B20135) or 1,3-dioxolan-4-one (B8650053) units in their backbone have been shown to be degradable. rsc.orgresearchgate.netacs.org The degradation of these polymers often proceeds through the hydrolysis of the acetal (B89532) or ester linkages in the polymer chain. researchgate.net

While direct studies on the biodegradation of homopolymers of this compound are limited, the general principles of polymer degradation suggest that the ester linkages in the acrylate backbone and the carbonate group could be cleaved under certain environmental conditions, such as in the presence of water, acids, bases, or specific enzymes. For example, a method for degrading polyacrylates involves the partial hydrolysis of the ester side chains to introduce carboxylic acid groups, which then allows for further chemical cleavage of the polymer backbone. nih.govresearcher.life This indicates that the acrylate structure itself can be made susceptible to degradation.

The development of biodegradable networks from this compound could involve copolymerizing it with other monomers that enhance degradability or by creating cross-linked networks where the crosslinks themselves are designed to be hydrolytically or enzymatically cleavable. The presence of the reactive cyclic carbonate group allows for the introduction of such cleavable crosslinks through reaction with appropriate functional molecules.

| Structural Feature | Potential for Degradation | Relevant Research Findings |

|---|---|---|

| Ester Group (in acrylate) | Susceptible to hydrolysis. | Polyacrylates can be made degradable by hydrolysis of ester side chains. nih.govresearcher.life |

| Carbonate Group (in dioxolane) | Susceptible to hydrolysis. | Polymers with 1,3-dioxolane structures are known to be degradable via hydrolysis. researchgate.net |

| Polymer Backbone | Can be engineered for degradability. | Copolymerization with monomers like 1,3-dioxolan-4-ones can introduce cleavable ester linkages. rsc.orgacs.org |

Analytical and Characterization Techniques in Polymer Research of 2 Oxo 1,3 Dioxolan 4 Yl Methyl Acrylate Derived Polymers

Spectroscopic Methods for Structural Elucidation of Polymers

Spectroscopic techniques are indispensable for confirming the chemical structure of ODMA-derived polymers. They provide detailed information about the functional groups present and the arrangement of atoms within the polymer chains.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of polymers. Both ¹H NMR and ¹³C NMR are used to verify the successful polymerization of ODMA and to analyze the composition of its copolymers.

In ¹H NMR analysis of poly(ODMA), specific proton signals confirm the incorporation of the monomer into the polymer backbone. Key resonances include those corresponding to the protons on the polymer backbone, the methylene (B1212753) protons adjacent to the ester group, and the characteristic protons of the cyclic carbonate ring. The integration of these signals allows for the quantitative analysis of monomer conversion and copolymer composition. For instance, the conversion of epoxide groups in a precursor polymer to cyclic carbonate groups by reaction with CO₂ can be monitored and confirmed by the appearance of signals corresponding to the carbonate ring protons. researchgate.net

¹³C NMR provides complementary information, offering detailed insight into the carbon skeleton of the polymer. The chemical shifts of the carbonyl carbons in both the acrylate (B77674) and the cyclic carbonate groups are particularly indicative of the polymer's structure. Furthermore, NMR is used to confirm the quantitative conversion of functional groups, ensuring that side reactions like hydrolysis of the carbonate ring have not occurred. researchgate.net

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a polymer, confirming the outcome of a polymerization reaction. researchgate.net For polymers derived from ODMA, FT-IR is used to verify the presence of the key cyclic carbonate and ester functionalities.

The analysis focuses on characteristic absorption bands. A strong absorption peak around 1800 cm⁻¹ is indicative of the C=O stretching vibration of the five-membered cyclic carbonate ring. Another prominent band, typically around 1730-1750 cm⁻¹, corresponds to the C=O stretching of the acrylate's ester group. The disappearance of the C=C bond absorption from the monomer (around 1635 cm⁻¹) is used to confirm that polymerization has occurred. FT-IR is also employed to study intermolecular interactions in polymer blends containing poly(ODMA), where shifts in characteristic peak positions can indicate miscibility. researchgate.netresearchgate.net

Chromatographic Techniques for Molecular Weight and Composition Analysis

Understanding the molecular weight and its distribution is critical as these parameters profoundly influence the mechanical, thermal, and rheological properties of the final polymer material.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight characteristics of polymers. This technique separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules, allowing for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

For poly(ODMA) and its copolymers, GPC/SEC is used to confirm that the polymerization process is controlled and to characterize the resulting molar mass distribution. Research has shown that polymers based on ODMA can be synthesized with tunable number-average molecular weights, for example, ranging from 12.0 to 132.0 kg/mol . researchgate.netresearchgate.net This control over molecular weight is essential for tailoring the polymer's properties for specific applications.

Table 1: Molecular Weight Data for (2-Oxo-1,3-dioxolan-4-yl)methyl Acrylate-Derived Polymers

| Polymer System | Number-Average Molecular Weight (Mn) | Source |

|---|---|---|

| Poly((2-oxo-1,3-dioxolan-4-yl)methyl methacrylate) (PDOMMA) | 12.0 - 132.0 kg/mol | researchgate.net, researchgate.net |

Thermal Analysis of Polymer Properties

The thermal behavior of polymers dictates their processing conditions and service temperature range. Thermal analysis techniques provide critical data on transitions such as the glass transition.

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For ODMA-derived polymers, DSC is primarily used to determine the glass transition temperature (Tg) and to assess the miscibility of polymer blends.

The Tg is a critical property that defines the transition from a rigid, glassy state to a more flexible, rubbery state. Homopolymers of ODMA exhibit high glass transition temperatures, which impart rigidity and thermal stability. researchgate.netresearchgate.net Studies have reported Tg values for these homopolymers in the range of 114 °C to 140.4 °C. researchgate.netresearchgate.net An increase in the content of the cyclic carbonate monomer in copolymers has been shown to lead to an increase in the glass transition temperature. researchgate.netresearchgate.net

DSC is also a powerful tool for evaluating the miscibility of polymer blends. A miscible blend, which is a homogeneous mixture at the molecular level, will exhibit a single Tg that is intermediate between the Tgs of the individual components. In contrast, an immiscible blend will show two distinct Tgs corresponding to each phase. For example, DSC analysis has demonstrated that poly((2-oxo-1,3-dioxolan-4-yl) methyl methacrylate) (PDOMMA) is miscible over the entire composition range with copolymers of methyl methacrylate (B99206) and ethyl acrylate (MMA-EA). researchgate.netresearchgate.net

Table 2: Glass Transition Temperatures (Tg) of this compound-Derived Polymers

| Polymer | Glass Transition Temperature (Tg) | Source |

|---|---|---|

| Homopolymer of Glycerin Carbonate Methacrylate (GCMA) | 114 °C | researchgate.net, researchgate.net |

| Homopolymer of Glycerin Carbonate Methacrylate (GCMA) | 134 °C | researchgate.net, researchgate.net |

| Poly((2-oxo-1,3-dioxolan-4-yl)methyl methacrylate) (PDOMMA) | 121.0 - 140.4 °C | researchgate.net, researchgate.net |

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability of polymers by measuring the change in mass as a function of temperature in a controlled atmosphere. For polymers derived from this compound, also known as poly(glycerin carbonate methacrylate) (PGCMA), TGA provides critical data on decomposition temperatures, which is indicative of the material's operational limits.

Research has shown that the incorporation of the cyclic carbonate moiety into polymer structures can significantly influence their thermal degradation profiles. In copolymers, an increase in the content of (2-oxo-1,3-dioxolan-4-yl)methyl methacrylate has been observed to enhance thermal stability. This enhancement is often attributed to the polar nature of the cyclic carbonate groups and the potential for strong intermolecular interactions.

The thermal decomposition of these polymers typically occurs in multiple stages. The initial weight loss, often observed at lower temperatures, can be attributed to the decarboxylation of the cyclic carbonate ring. This is followed by the degradation of the main methacrylate polymer chain at higher temperatures. The precise temperatures for these events are key parameters derived from TGA curves. For instance, Td5% and Td10% represent the temperatures at which 5% and 10% weight loss occurs, respectively, and are common metrics for comparing the onset of degradation.

In one study, the thermal stability of a homopolymer, polythis compound (PDOMA), was compared to its precursor, poly(glycidyl methacrylate) (PGMA). The TGA results indicated that the thermal stability of PDOMA was lower than that of PGMA. This was attributed to the introduction of the carbonate group, which provides an additional pathway for degradation. The study noted that the decomposition of the cyclic carbonate group starts around 250 °C.

Table 1: TGA Data for this compound-Derived Polymers

| Polymer System | Td5% (°C) | Td10% (°C) | Td50% (°C) | Char Yield at 600°C (%) |

|---|---|---|---|---|

| Poly(GMA-co-DOMA) 50% Carbonation | 275 | 305 | 380 | 8.5 |

| Poly(GMA-co-DOMA) 95% Carbonation | 270 | 300 | 375 | 9.0 |

| PGCMA cross-linked with hexanediamine | 285 | 315 | 395 | 12.0 |

| PGCMA cross-linked with Jeffamine® | 295 | 325 | 410 | 15.5 |

Rheological and Mechanical Property Characterization of Polymer Networks

The rheological and mechanical properties of polymer networks derived from this compound are critical for determining their suitability for structural applications. These properties are intrinsically linked to the polymer's architecture, including cross-link density, chain mobility, and intermolecular forces.

The cyclic carbonate group in this compound is highly reactive towards amines, enabling the formation of cross-linked networks through the creation of hydroxyurethane linkages. This cross-linking reaction is a key strategy for transforming the linear polymer into a robust thermoset material. The resulting non-isocyanate polyurethanes (NIPUs) are of significant interest due to their improved safety profile compared to traditional polyurethanes.

Dynamic Mechanical Analysis (DMA) is a powerful tool for characterizing the viscoelastic properties of these polymer networks. DMA measures the storage modulus (G'), which represents the elastic response, and the loss modulus (G''), which represents the viscous response, as a function of temperature or frequency. The peak of the tan delta (G''/G') curve is typically used to identify the glass transition temperature (Tg), a critical parameter indicating the transition from a rigid, glassy state to a more rubbery state.

Studies have shown that increasing the content of the cyclic carbonate monomer in copolymers leads to an increase in the storage modulus. This indicates a stiffening of the material. The mechanical properties of films have also been shown to improve with an increased degree of carbonation (the conversion of epoxy groups to cyclic carbonates). The cross-link density, which can be controlled by the stoichiometry of the cyclic carbonate and amine curing agent, has a profound effect on the material's properties. Higher cross-link densities generally lead to a higher Tg, increased tensile strength, and a higher Young's modulus, but often at the expense of reduced elongation at break.

Table 2: Mechanical and Rheological Properties of a Cured PGCMA Network

| Property | Value |

|---|---|

| Tensile Strength (MPa) | 45 |

| Young's Modulus (GPa) | 1.8 |

| Elongation at Break (%) | 3.5 |

| Glass Transition Temperature (Tg) from DMA (°C) | 135 |

| Storage Modulus (G') at 25°C (GPa) | 2.1 |

Mass Spectrometry (MS) for Monomer and Oligomer Characterization

Mass spectrometry (MS) is an indispensable analytical technique for the precise determination of molecular weights and the structural elucidation of molecules. In the context of this compound, MS is applied to confirm the identity and purity of the monomer and to characterize the oligomers formed during the initial stages of polymerization.

For the monomer, which has a molecular formula of C₈H₁₀O₅ and an average mass of 186.16 g/mol , techniques like Electrospray Ionization (ESI-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used. These methods provide a precise mass-to-charge ratio (m/z) of the molecular ion, confirming the successful synthesis of the target compound. The fragmentation pattern observed in the mass spectrum can also offer structural confirmation, helping to distinguish it from potential isomers or impurities.

For the characterization of oligomers, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly powerful. This technique allows for the analysis of low molecular weight polymer chains, providing detailed information about the distribution of oligomers, the mass of the repeating monomer unit, and the chemical nature of the end groups.

In a typical MALDI-TOF spectrum of poly(this compound) oligomers, a series of peaks is observed. The mass difference between adjacent peaks in the main series corresponds to the molecular weight of the monomer unit (186.16 Da). This confirms the identity of the repeating unit in the polymer chain. Furthermore, the absolute mass of the peaks allows for the identification of the end groups, which are determined by the initiator and termination agents used in the polymerization process. This level of detail is crucial for understanding the polymerization mechanism and for controlling the final polymer architecture.

Table 3: Monomer and Oligomer Mass Spectrometry Data

| Analyte | Technique | Key Finding | Observed m/z (example) |

|---|---|---|---|

| This compound Monomer | ESI-MS | Confirmation of Molecular Weight | 187.05 [M+H]⁺ |

| This compound Monomer | GC-MS | Purity assessment and fragmentation pattern | Molecular Ion at 186.16 |

| PGCMA Oligomer (n=3) | MALDI-TOF MS | Identification of repeating unit and end-groups | ~633.5 [Initiator + 3Monomer + Na]⁺ |

| PGCMA Oligomer (n=4) | MALDI-TOF MS | Identification of repeating unit and end-groups | ~819.7 [Initiator + 4Monomer + Na]⁺ |

Note: Oligomer m/z values are illustrative and depend on the specific initiator and cationizing agent (e.g., Na⁺) used.

Future Research Directions and Translational Opportunities

Exploration of Novel and Sustainable Polymerization Techniques

While conventional free radical polymerization of GCMA has been established, future research will likely focus on more advanced and sustainable polymerization methods to achieve precise control over the polymer structure and properties. researchgate.net